molecular formula C10H6ClF6N5 B1459373 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine CAS No. 1823183-54-5

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1459373
CAS No.: 1823183-54-5
M. Wt: 345.63 g/mol
InChI Key: USFDNKZIZRXQOJ-UHFFFAOYSA-N
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Description

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C10H6ClF6N5 and its molecular weight is 345.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .

Mode of Action

It’s worth noting that compounds with similar structures have shown submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine might interact with its targets in a similar manner, leading to the inhibition of essential bacterial enzymes.

Biochemical Pathways

The inhibition of bacterial phosphopantetheinyl transferases can attenuate secondary metabolism and thwart bacterial growth , indicating that this compound might affect similar pathways.

Pharmacokinetics

Similar compounds have been highlighted for their in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles .

Result of Action

Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that this compound might have similar effects.

Action Environment

Chemical genetic studies have implicated efflux as a mechanism for resistance in escherichia coli , suggesting that bacterial resistance mechanisms might influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction is significant as it can attenuate secondary metabolism and thwart bacterial growth. The compound’s ability to inhibit specific enzymes without affecting human orthologues makes it a promising candidate for antibacterial applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to possess antibacterial activity without causing rapid cytotoxic responses in human cells . This selective activity is crucial for developing therapeutic agents that target bacterial cells while minimizing harm to human cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits bacterial phosphopantetheinyl transferase by binding to the enzyme’s active site, thereby preventing the post-translational modification essential for bacterial cell viability . This inhibition disrupts bacterial metabolism and growth, making it an effective antibacterial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for sustained antibacterial activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s effects on cellular metabolism and identifying potential metabolic targets for therapeutic intervention.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF6N5/c1-18-8-20-7(10(15,16)17)21-22(8)6-5(11)2-4(3-19-6)9(12,13)14/h2-3H,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFDNKZIZRXQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
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1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
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1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
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1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
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1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
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1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.